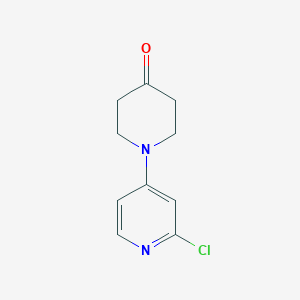
1-(2-Cloropiridin-4-il)piperidin-4-ona
Descripción general
Descripción
1-(2-Chloropyridin-4-yl)piperidin-4-one is a heterocyclic compound that contains both a piperidine and a pyridine ring.
Aplicaciones Científicas De Investigación
1-(2-Chloropyridin-4-yl)piperidin-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Métodos De Preparación
The synthesis of 1-(2-Chloropyridin-4-yl)piperidin-4-one typically involves the reaction of 2-chloropyridine with piperidin-4-one under specific conditions. One common method involves the use of palladium-catalyzed coupling reactions, which are known for their efficiency and selectivity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1-(2-Chloropyridin-4-yl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different piperidine derivatives.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Mecanismo De Acción
The mechanism of action of 1-(2-Chloropyridin-4-yl)piperidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the derivatives formed .
Comparación Con Compuestos Similares
1-(2-Chloropyridin-4-yl)piperidin-4-one can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring and have similar chemical properties.
Pyridine derivatives: These compounds contain the pyridine ring and exhibit similar reactivity.
Other heterocyclic compounds: Compounds like quinoline and isoquinoline have similar structures and applications.
The uniqueness of 1-(2-Chloropyridin-4-yl)piperidin-4-one lies in its combined piperidine and pyridine rings, which provide a versatile scaffold for the development of various derivatives with diverse applications .
Propiedades
IUPAC Name |
1-(2-chloropyridin-4-yl)piperidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-10-7-8(1-4-12-10)13-5-2-9(14)3-6-13/h1,4,7H,2-3,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGMCCROLPBSNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=CC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
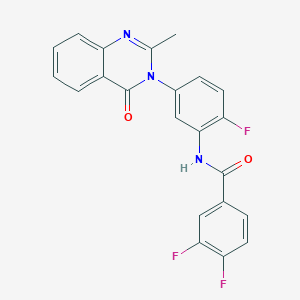
![3-ethyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2442741.png)
![ethyl 2-({3-[(ethoxycarbonyl)amino]-5-iodothiophen-2-yl}formamido)-2-methylpropanoate](/img/structure/B2442742.png)
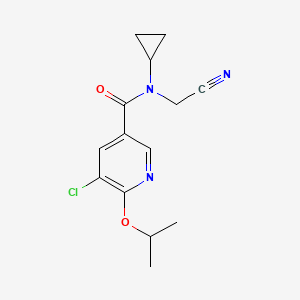
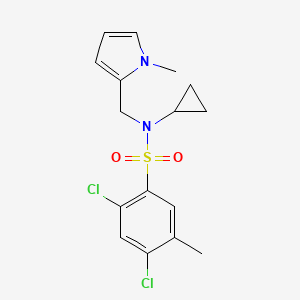


![4-(3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanoyl)-1lambda6-thiomorpholine-1,1-dione](/img/structure/B2442748.png)

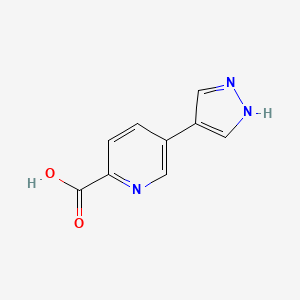
![2-Amino-4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B2442752.png)
![2-(2-Chlorophenyl)-5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B2442758.png)
![[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/new.no-structure.jpg)
![1-[4-(6-nitro-2,3-dihydro-1H-indole-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2442761.png)
